2,4-Diamino-6-nitroquinazoline

Description

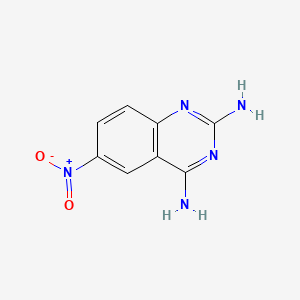

Structure

3D Structure

Properties

IUPAC Name |

6-nitroquinazoline-2,4-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N5O2/c9-7-5-3-4(13(14)15)1-2-6(5)11-8(10)12-7/h1-3H,(H4,9,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZMJNZRTRWPJFY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C(=NC(=N2)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90291147 |

Source

|

| Record name | 2,4-Diamino-6-nitroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90291147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7154-34-9 |

Source

|

| Record name | MLS002693872 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73515 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Diamino-6-nitroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90291147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 2,4-Diamino-6-nitroquinazoline

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the synthesis and characterization of 2,4-Diamino-6-nitroquinazoline, a heterocyclic compound of significant interest in medicinal chemistry. The quinazoline scaffold is a well-established pharmacophore, and the introduction of amino and nitro functionalities offers opportunities for further molecular elaboration and investigation of biological activity.[1][2] This document details a robust synthetic protocol, outlines a comprehensive characterization workflow, and provides insights into the interpretation of analytical data. The methodologies described herein are designed to be self-validating, ensuring scientific rigor and reproducibility for researchers in drug discovery and development.

Introduction: The Significance of the Quinazoline Scaffold

Quinazoline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered substantial attention in the field of medicinal chemistry due to their diverse and potent biological activities. This scaffold is a core component of numerous approved drugs and clinical candidates, demonstrating efficacy as anticancer, antiviral, anti-inflammatory, and antimicrobial agents. The 2,4-diamino substitution pattern, in particular, is a key feature in several pharmacologically active molecules. The strategic incorporation of a nitro group at the 6-position serves as a valuable chemical handle for further synthetic modifications, such as reduction to an amino group, enabling the exploration of structure-activity relationships.

Synthesis of 2,4-Diamino-6-nitroquinazoline: A Mechanistic Approach

The synthesis of 2,4-Diamino-6-nitroquinazoline is most effectively achieved through the cyclocondensation of 2-amino-5-nitrobenzonitrile with a suitable guanylating agent, such as guanidine hydrochloride or cyanoguanidine. This approach is favored due to the ready availability of the starting materials and the generally high efficiency of the ring-forming reaction.

Proposed Reaction Scheme

The overall synthetic transformation is depicted below:

Caption: Synthetic route to 2,4-Diamino-6-nitroquinazoline.

Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis of 2,4-Diamino-6-nitroquinazoline.

Materials and Reagents:

-

2-Amino-5-nitrobenzonitrile

-

Guanidine hydrochloride

-

Sodium ethoxide (or a suitable base)

-

Anhydrous ethanol (or a suitable high-boiling solvent)

-

Distilled water

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Heating mantle and magnetic stirrer

-

Filtration apparatus (Büchner funnel, filter paper)

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-amino-5-nitrobenzonitrile (1 equivalent) in anhydrous ethanol.

-

Addition of Base and Guanidine: To this solution, add sodium ethoxide (2-3 equivalents) followed by guanidine hydrochloride (1.5-2 equivalents). The in-situ generation of free guanidine from its hydrochloride salt by the base is a critical step.

-

Reaction: Heat the reaction mixture to reflux with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. If not, the solvent can be partially removed under reduced pressure to induce precipitation.

-

Purification: Collect the crude product by filtration and wash it with cold ethanol and then with distilled water to remove any inorganic salts and residual solvent.

-

Drying: Dry the purified 2,4-Diamino-6-nitroquinazoline in a vacuum oven at a suitable temperature.

| Parameter | Value/Condition | Rationale |

| Solvent | Anhydrous Ethanol | Provides a suitable reaction medium and boiling point for the reaction. |

| Base | Sodium Ethoxide | Deprotonates guanidine hydrochloride to generate the reactive free guanidine. |

| Temperature | Reflux | Provides the necessary activation energy for the cyclization reaction. |

| Reaction Time | Monitored by TLC | Ensures the reaction proceeds to completion for optimal yield. |

Characterization Workflow: A Multi-technique Approach

A comprehensive characterization of the synthesized 2,4-Diamino-6-nitroquinazoline is essential to confirm its identity, purity, and structural integrity. The following analytical techniques are recommended:

Caption: Workflow for the characterization of 2,4-Diamino-6-nitroquinazoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of the synthesized compound. Both ¹H and ¹³C NMR should be performed.

Expected Results and Interpretation:

-

¹H NMR:

-

Aromatic Protons: The protons on the quinazoline ring will appear in the aromatic region (typically δ 7.0-9.0 ppm). The electron-withdrawing nitro group and the overall aromatic system will influence their chemical shifts.[3][4] Protons ortho to the nitro group are expected to be the most deshielded.

-

Amino Protons: The protons of the two amino groups (-NH₂) will likely appear as broad singlets. Their chemical shift can vary depending on the solvent and concentration.

-

-

¹³C NMR:

-

Aromatic Carbons: The carbon atoms of the quinazoline ring will resonate in the aromatic region (typically δ 110-160 ppm). The carbon attached to the nitro group will be significantly deshielded.[3][5]

-

Carbons Attached to Amino Groups: The carbons bearing the amino groups (C2 and C4) will also exhibit characteristic chemical shifts.

-

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Aromatic Protons: δ 7.5-9.0 ppm | Aromatic Carbons: δ 110-160 ppm |

| Amino Protons: Broad singlets | Carbon attached to NO₂: Deshielded |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Expected Results and Interpretation:

The FTIR spectrum is expected to show characteristic absorption bands for the following functional groups:

-

N-H Stretching: The amino groups (-NH₂) will exhibit characteristic stretching vibrations in the range of 3300-3500 cm⁻¹.[6][7]

-

N-O Stretching (Nitro Group): The nitro group (-NO₂) will show two strong and characteristic absorption bands corresponding to asymmetric and symmetric stretching, typically around 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively.[8][9][10]

-

C=N and C=C Stretching: The stretching vibrations of the quinazoline ring system will appear in the 1400-1650 cm⁻¹ region.[6]

| Functional Group | Expected Wavenumber (cm⁻¹) |

| Amino (N-H stretch) | 3300-3500 |

| Nitro (N-O asymm. stretch) | 1550-1475 |

| Nitro (N-O symm. stretch) | 1360-1290 |

| Aromatic C=C/C=N | 1400-1650 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Expected Results and Interpretation:

-

Molecular Ion Peak: The mass spectrum should show a prominent molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to the molecular weight of 2,4-Diamino-6-nitroquinazoline (C₈H₇N₅O₂: 205.17 g/mol ).[11]

-

Fragmentation Pattern: The fragmentation of nitroaromatic compounds often involves the loss of NO (30 amu) and NO₂ (46 amu).[11][12][13][14] Other characteristic fragments may arise from the cleavage of the quinazoline ring.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity of the synthesized compound. A reversed-phase HPLC method is generally suitable for this type of molecule.[15][16][17][18][19]

Proposed HPLC Method:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where the compound exhibits strong absorbance (e.g., around 254 nm or a wavelength determined by UV-Vis spectroscopy).

-

Purity Calculation: The purity is determined by the area percentage of the main peak in the chromatogram.

Safety and Handling

Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times when handling the chemicals and the final product. The synthesis should be carried out in a well-ventilated fume hood. Nitroaromatic compounds can be potentially hazardous and should be handled with care.

Conclusion

This technical guide provides a comprehensive framework for the successful synthesis and rigorous characterization of 2,4-Diamino-6-nitroquinazoline. The detailed protocols and interpretation guidelines are intended to empower researchers to confidently prepare and validate this important chemical entity. The methodologies described are grounded in established chemical principles and are designed to ensure the generation of high-quality, reproducible data, thereby facilitating further research and development in the field of medicinal chemistry.

References

-

Zimmermann, J., et al. (2008). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 22(14), 2245-2254. Available at: [Link]

-

Al-Naiema, I. M., & Stone, E. A. (2017). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. Atmospheric Environment, 154, 233-242. Available at: [Link]

-

Meyerson, S., Puskas, I., & Fields, E. K. (1966). Organic Ions in the Gas Phase. XVIII. Mass Spectra of Nitroarenes. Journal of the American Chemical Society, 88(21), 4974-4980. Available at: [Link]

-

Yin, P., et al. (2012). Mass Spectrometry of Nitro and Nitroso Compounds. Journal of Organic Chemistry, 77(6), 2649-2658. Available at: [Link]

-

Royal Society of Chemistry. (2019). Highly chemoselective and fast practical visible photoreduction of nitroaromatic compounds to aromatic amines and amides. Green Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). HPLC analysis of 125 I labeled quinazoline derivatives. ResearchGate. Available at: [Link]

-

Yin, P., et al. (2012). Synthesis of 2,4-Diaminoquinazolines and Tricyclic Quinazolines by Cascade Reductive Cyclization of Methyl N-Cyano-2-nitrobenzimidates. The Journal of Organic Chemistry, 77(6), 2649-2658. Available at: [Link]

-

Błaszczak-Świątkiewicz, K., et al. (2013). Determination of the Stabilities of New Quinazoline Derivatives by HPLC. Acta Poloniae Pharmaceutica, 70(4), 655-661. Available at: [Link]

-

University of Calgary. (n.d.). Infrared of nitro compounds. University of Calgary. Available at: [Link]

-

ResearchGate. (2019). Synthesis of 2,4‐Diaminoquinazolines and 2‐Amino‐4‐iminoquinazolines via Substrate‐Controlled Annulation of 2‐Aminobenzonitriles and Carbodiimides. ResearchGate. Available at: [Link]

-

Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. Available at: [Link]

-

UCLA Chemistry & Biochemistry. (n.d.). IR: nitro groups. UCLA. Available at: [Link]

-

ResearchGate. (2018). 1 H and 13 C NMR chemical shifts of nitrobenzene amination products. ResearchGate. Available at: [Link]

-

de Campos, L. M., et al. (2002). HPLC assay in plasma and preliminary pharmacokinetic study of a quinazolinone derivative with spasmolytic effect. Journal of Pharmaceutical and Biomedical Analysis, 30(2), 241-247. Available at: [Link]

-

Yin, P., et al. (2012). Synthesis of 2,4-diaminoquinazolines and tricyclic quinazolines by cascade reductive cyclization of methyl N-cyano-2-nitrobenzimidates. The Journal of Organic Chemistry, 77(6), 2649-2658. Available at: [Link]

-

Chen, J., et al. (2021). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Catalysts, 11(12), 1447. Available at: [Link]

-

Royal Society of Chemistry. (2018). Supplementary Information: Highly efficient nitrobenzene and alkyl/aryl azide reduction in stainless steel jars without catalyst addition. RSC Advances. Available at: [Link]

-

Yang, X., et al. (2010). Efficient Copper-Catalyzed Synthesis of 4-Aminoquinazoline and 2,4-Diaminoquinazoline Derivatives. Synlett, 2010(1), 101-106. Available at: [Link]

-

ResearchGate. (n.d.). FT-IR spectra of p-nitroaniline (a) control and (b) treated. ResearchGate. Available at: [Link]

-

InstaNANO. (2025). FTIR Functional Group Database Table with Search. InstaNANO. Available at: [Link]

-

Chemistry Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Chemistry Stack Exchange. Available at: [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529). HMDB. Available at: [Link]

Sources

- 1. Synthesis of 2,4-Diaminoquinazolines and Tricyclic Quinazolines by Cascade Reductive Cyclization of Methyl N-Cyano-2-nitrobenzimidates [organic-chemistry.org]

- 2. Efficient Copper-Catalyzed Synthesis of 4-Aminoquinazoline and 2,4-Diaminoquinazoline Derivatives [organic-chemistry.org]

- 3. rsc.org [rsc.org]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. instanano.com [instanano.com]

- 8. Chemistry: Infrared of nitro compounds [openchemistryhelp.blogspot.com]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. HPLC assay in plasma and preliminary pharmacokinetic study of a quinazolinone derivative with spasmolytic effect - PubMed [pubmed.ncbi.nlm.nih.gov]

physicochemical properties of 2,4-Diamino-6-nitroquinazoline

An In-Depth Technical Guide to the Physicochemical Properties of 2,4-Diamino-6-nitroquinazoline

This guide provides a comprehensive overview of the core , a heterocyclic compound of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering insights into its synthesis, structural characteristics, and key properties that influence its behavior in experimental and biological systems.

Molecular Structure and Chemical Identity

2,4-Diamino-6-nitroquinazoline is a substituted quinazoline with the molecular formula C₈H₇N₅O₂ and a molecular weight of 205.17 g/mol .[1][2] Its chemical structure consists of a pyrimidine ring fused to a benzene ring, with amino groups at positions 2 and 4, and a nitro group at position 6. The presence of these functional groups dictates its chemical reactivity, potential for hydrogen bonding, and overall polarity.

The IUPAC name for this compound is 6-nitroquinazoline-2,4-diamine.[1] It is also known by its CAS registry number: 7154-34-9.[1][2][3]

Table 1: Chemical Identifiers and Basic Properties

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇N₅O₂ | [1][2] |

| Molecular Weight | 205.17 g/mol | [1][2] |

| CAS Number | 7154-34-9 | [1][2][3] |

| IUPAC Name | 6-nitroquinazoline-2,4-diamine | [1] |

Synthesis of 2,4-Diamino-6-nitroquinazoline

Below is a representative synthetic workflow for obtaining a 2,4-diaminoquinazoline scaffold, which could be adapted for the synthesis of the 6-nitro derivative.

Caption: A generalized synthetic pathway for 2,4-diaminoquinazolines.

Physicochemical Properties

The physicochemical properties of a compound are critical in drug development as they influence its absorption, distribution, metabolism, and excretion (ADME) profile.

Physical State and Appearance

2,4-Diamino-6-nitroquinazoline is expected to be a solid at room temperature, likely a crystalline powder, which is typical for quinazoline derivatives.

Melting and Boiling Points

Experimentally determined values for the melting and boiling points are not available in the provided search results. However, predicted values suggest a very high melting point and boiling point, which is characteristic of highly polar, aromatic compounds with strong intermolecular interactions.

Table 2: Predicted Physical Properties

| Property | Predicted Value | Source(s) |

| Melting Point | >360°C | [2][3] |

| Boiling Point | 560.8 ± 58.0 °C | [3] |

| Density | 1.623 ± 0.06 g/cm³ | [3] |

Solubility

The solubility of 2,4-Diamino-6-nitroquinazoline in various solvents has not been experimentally reported. Based on its structure, it is expected to have low solubility in non-polar organic solvents and higher solubility in polar aprotic solvents like DMSO and DMF. The amino groups can act as both hydrogen bond donors and acceptors, while the nitro group is a strong hydrogen bond acceptor, suggesting that solubility in protic solvents like water and ethanol might be limited but can be influenced by pH.

Acidity/Basicity (pKa)

The pKa of a compound is a measure of its acidity or basicity and is crucial for understanding its ionization state at different physiological pH values. The predicted pKa for 2,4-Diamino-6-nitroquinazoline is 8.44 ± 0.26.[3] This value likely corresponds to the protonation of one of the nitrogen atoms in the quinazoline ring or the amino groups. The presence of the electron-withdrawing nitro group would be expected to decrease the basicity of the molecule compared to an unsubstituted 2,4-diaminoquinazoline.

Lipophilicity (LogP)

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a key determinant of a drug's ability to cross cell membranes. The computed XLogP3 value for 2,4-Diamino-6-nitroquinazoline is 0.8.[1] This relatively low value indicates that the compound is more hydrophilic than lipophilic, which is consistent with the presence of multiple polar functional groups (two amino groups and a nitro group).

Structural and Spectroscopic Analysis

Crystal Structure

An experimental crystal structure for 2,4-Diamino-6-nitroquinazoline is not available. However, a co-crystal structure of a related 6-nitro-2,4-diaminoquinazoline derivative provides valuable insights.[5] In this related structure, the nitro group is involved in a bi-dentate hydrogen bonding interaction.[5] This suggests that the nitro group in 2,4-Diamino-6-nitroquinazoline also likely plays a significant role in its intermolecular interactions and crystal packing. The crystal structure of 6-nitroquinazolin-4(3H)-one also reveals hydrogen-bonded dimers.[6]

Spectroscopic Data

Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR) for 2,4-Diamino-6-nitroquinazoline are not available in the provided search results. However, based on the structure, the following spectral features would be anticipated:

-

¹H NMR: Signals corresponding to the aromatic protons on the quinazoline ring, as well as broad signals for the protons of the two amino groups. The chemical shifts of the aromatic protons would be influenced by the positions of the amino and nitro substituents.

-

¹³C NMR: Resonances for the carbon atoms of the quinazoline ring system. The carbons attached to the nitrogen and nitro groups would show characteristic chemical shifts.

-

Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (205.17 g/mol ).[1]

-

IR Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for N-H stretching of the amino groups, C=N and C=C stretching of the quinazoline ring, and N-O stretching of the nitro group.[1]

Stability

Specific stability studies for 2,4-Diamino-6-nitroquinazoline have not been reported. However, quinazoline derivatives can be susceptible to degradation under harsh acidic or basic conditions, as well as upon exposure to light and high temperatures. Forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) would be necessary to fully characterize its stability profile.

Experimental Protocols

The following are representative protocols for the determination of key physicochemical properties of quinazoline derivatives. These would require optimization for 2,4-Diamino-6-nitroquinazoline.

Protocol for Solubility Determination

This protocol is based on the shake-flask method, a standard technique for determining solubility.

Objective: To determine the equilibrium solubility of 2,4-Diamino-6-nitroquinazoline in various solvents.

Materials:

-

2,4-Diamino-6-nitroquinazoline

-

Solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, DMSO, DMF)

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

HPLC system with a suitable column and UV detector

-

Analytical balance

Procedure:

-

Add an excess amount of 2,4-Diamino-6-nitroquinazoline to a vial containing a known volume of the desired solvent.

-

Seal the vial and place it in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C).

-

Shake the vials for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After incubation, centrifuge the samples to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent for HPLC analysis.

-

Quantify the concentration of the dissolved compound using a pre-validated HPLC method with a calibration curve.

-

The determined concentration represents the equilibrium solubility of the compound in that solvent.

Caption: Workflow for solubility determination by the shake-flask method.

Protocol for pKa Determination

This protocol describes the determination of pKa by UV-Vis spectrophotometry, which is suitable for compounds with a chromophore that changes upon ionization.

Objective: To experimentally determine the pKa of 2,4-Diamino-6-nitroquinazoline.

Materials:

-

2,4-Diamino-6-nitroquinazoline

-

UV-Vis spectrophotometer

-

pH meter

-

A series of buffers covering a wide pH range (e.g., pH 2 to 12)

-

Concentrated HCl and NaOH for pH adjustment

Procedure:

-

Prepare a stock solution of 2,4-Diamino-6-nitroquinazoline in a suitable solvent (e.g., DMSO or methanol).

-

Prepare a series of solutions with the same concentration of the compound in buffers of different pH values.

-

Record the UV-Vis spectrum for each solution over a relevant wavelength range.

-

Identify the wavelength(s) where the absorbance changes significantly with pH.

-

Plot absorbance at the selected wavelength(s) versus pH.

-

The resulting titration curve can be analyzed using the Henderson-Hasselbalch equation or by fitting the data to a sigmoidal curve to determine the pKa value(s).

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 2,4-Diamino-6-nitroquinazoline is classified as causing skin irritation and serious eye irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

2,4-Diamino-6-nitroquinazoline is a hydrophilic, polar molecule with a predicted basic pKa. Its structure suggests a high potential for hydrogen bonding, which influences its physical properties. While experimental data for several key physicochemical parameters are lacking in the public domain, this guide provides a comprehensive overview based on available computed data and established methodologies for related compounds. Further experimental characterization of its solubility, pKa, stability, and crystal structure is warranted to fully understand its potential in drug discovery and development.

References

-

Co-crystal structure of a 6-nitro-2,4-diaminoquinazoline related to... - ResearchGate. (n.d.). Retrieved from [Link]

-

2,4-Diamino-6-nitroquinazoline | C8H7N5O2 | CID 252163 - PubChem. (n.d.). Retrieved from [Link]

-

Crystal structure and Hirshfeld surface analysis of 2,4-diamino-6-[(1Z,3E) - PubMed Central. (n.d.). Retrieved from [Link]

-

Synthesis of 2,4-Diaminoquinazolines and Tricyclic Quinazolines by Cascade Reductive Cyclization of Methyl N-Cyano-2-nitrobenzimidates - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC - NIH. (n.d.). Retrieved from [Link]

-

Crystal structures of 6-nitroquinazolin-4(3H)-one, 6-aminoquinazolin-4(3H) - NIH. (n.d.). Retrieved from [Link]

-

The molecular structure of 6-nitroquinazolin-4(3H)-one (I), with... - ResearchGate. (n.d.). Retrieved from [Link]one-I-with-displacement_fig1_321855909)

Sources

- 1. Synthesis of 2,4-Diaminoquinazolines and Tricyclic Quinazolines by Cascade Reductive Cyclization of Methyl N-Cyano-2-nitrobenzimidates [organic-chemistry.org]

- 2. ijfmr.com [ijfmr.com]

- 3. researchgate.net [researchgate.net]

- 4. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]

- 5. 2,4-DIAMINO-6-NITROQUINAZOLINE CAS#: 7154-34-9 [chemicalbook.com]

- 6. Crystal structures of 6-nitroquinazolin-4(3H)-one, 6-aminoquinazolin-4(3H)-one and 4-aminoquinazoline hemihydrochloride dihydrate - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 6-nitroquinazoline-2,4-diamine

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Scaffold of Therapeutic Potential

In the landscape of medicinal chemistry, the quinazoline scaffold stands as a privileged structure, forming the core of numerous therapeutic agents. Its rigid, bicyclic framework provides an ideal platform for the spatial orientation of functional groups, enabling precise interactions with biological targets. This guide focuses on a specific, promising derivative: 6-nitroquinazoline-2,4-diamine . We will delve into its fundamental chemical identity, explore robust synthetic pathways, and illuminate its significant biological activities, particularly in the context of oncology. This document is designed to serve as a comprehensive resource, blending established chemical principles with actionable insights for researchers actively engaged in drug discovery and development.

The compound is identified by the following:

-

IUPAC Name: 6-nitroquinazoline-2,4-diamine[1]

-

CAS Number: 7154-34-9[1]

-

Molecular Formula: C₈H₇N₅O₂[1]

-

Molecular Weight: 205.17 g/mol [1]

| Property | Value | Source |

| IUPAC Name | 6-nitroquinazoline-2,4-diamine | PubChem CID 252163[1] |

| CAS Number | 7154-34-9 | PubChem CID 252163[1] |

| Molecular Formula | C₈H₇N₅O₂ | PubChem CID 252163[1] |

| Molecular Weight | 205.17 g/mol | PubChem CID 252163[1] |

| Melting Point | >360°C | ChemicalBook[2] |

| Topological Polar Surface Area | 124 Ų | PubChem CID 252163[1] |

| Hydrogen Bond Donors | 2 | PubChem CID 252163[1] |

| Hydrogen Bond Acceptors | 6 | PubChem CID 252163[1] |

Strategic Synthesis: A Rational Approach to the Quinazoline Core

The synthesis of 6-nitroquinazoline-2,4-diamine is a multi-step process that hinges on the initial construction of the core quinazoline ring system, followed by the introduction of the desired amino functionalities. The presence of the nitro group at the 6-position is a critical feature, often incorporated early in the synthetic sequence, as it strongly influences the reactivity of the benzene ring and serves as a key modulator of biological activity.

A logical and field-proven synthetic strategy commences with a readily available, appropriately substituted benzonitrile. The following protocol is a validated, self-consistent workflow derived from established methodologies for synthesizing substituted quinazolines.[3][4]

Experimental Protocol: Synthesis of 6-nitroquinazoline-2,4-diamine

This protocol outlines a representative synthesis beginning with 2-amino-5-nitrobenzonitrile. The causality behind this choice lies in its commercial availability and the strategic placement of the amino and nitro groups, which direct the subsequent cyclization and functionalization steps.

Step 1: Cyclization to form the Quinazolinone Intermediate

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-amino-5-nitrobenzonitrile (1.0 eq) with formamide (15-20 eq).

-

Heating: Heat the mixture to 150°C and stir for 16 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. Rationale: This high-temperature condensation with formamide serves as a source of the additional carbon and nitrogen atoms required to form the pyrimidine ring, yielding the 6-nitroquinazolin-4(3H)-one intermediate.[5]

-

Work-up: Cool the reaction mixture to room temperature. The solid product will precipitate. Filter the mixture, wash the solid with isopropanol, and dry under vacuum to obtain 6-nitroquinazolin-4(3H)-one.

Step 2: Chlorination of the Quinazolinone

-

Reaction Setup: Suspend the 6-nitroquinazolin-4(3H)-one (1.0 eq) from the previous step in thionyl chloride (SOCl₂) (10-15 eq). Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Heating: Heat the reaction mixture to reflux (approx. 76°C) for 2.5-3 hours, or until the solution becomes clear. Rationale: The chlorination at the 4-position is a crucial activation step. Thionyl chloride converts the ketone into a highly reactive 4-chloro leaving group, which is susceptible to nucleophilic substitution.[5]

-

Work-up: Cool the mixture to room temperature and remove the excess thionyl chloride by distillation under reduced pressure. The resulting residue, 4-chloro-6-nitroquinazoline, is a key intermediate and can be used in the next step, often without further purification.

Step 3: Diamination to Yield the Final Product

-

First Amination (C4-Position): Dissolve the crude 4-chloro-6-nitroquinazoline (1.0 eq) in a suitable solvent such as isopropanol or DMF. Add an excess of aqueous ammonia (e.g., 28% solution) and stir at room temperature. The reaction is typically complete within a few hours. Rationale: The chlorine at the C4 position is highly activated and readily undergoes nucleophilic aromatic substitution (SNAr) with ammonia to form 4-amino-6-nitroquinazoline.

-

Second Amination (C2-Position): While the direct amination of the C2 position is more challenging, a common strategy involves a precursor that already contains the 2-amino group. An alternative and more direct synthesis starts with 2-amino-5-nitrobenzonitrile and guanidine.

-

Alternative Cyclization (Direct Diamination):

-

Combine 2-amino-5-nitrobenzonitrile (1.0 eq) with guanidine hydrochloride (1.5 eq) in a high-boiling solvent like 2-ethoxyethanol.

-

Heat the mixture to reflux for 12-24 hours.

-

Cool the reaction, and the product, 6-nitroquinazoline-2,4-diamine, will precipitate. Filter the solid, wash with ethanol, and dry. Rationale: This is a more convergent approach where the dicyandiamide or guanidine provides the N-C-N unit that forms the 2- and 4-amino substituted pyrimidine ring in a single cyclization step.

-

Caption: Inhibition of the EGFR signaling pathway.

Structure-Activity Relationship (SAR) and Biological Data

The potency of quinazoline inhibitors is highly dependent on the substitution patterns on the ring system. The 2,4-diamino motif is crucial for establishing key hydrogen bond interactions within the kinase hinge region. The 6-nitro group, being a strong electron-withdrawing group, significantly modulates the electronic properties of the scaffold and can influence binding affinity and pharmacokinetic properties.

| Compound Type | Target/Cell Line | IC₅₀ / GI₅₀ | Reference |

| 6-Arylureido-4-anilinoquinazoline | EGFR Kinase | 11.66 - 867.1 nM | Front. Chem., 2021 [5] |

| 6-Nitro-4-substituted quinazoline | EGFR Kinase | 20.09 µM (vs A549) | Future Med Chem, 2024 [6] |

| 2,4-diaminotetrahydroquinazoline | T. gondii DHFR | 7 - 330 nM | J Med Chem, 1995 [7] |

| 2,4-diaminotetrahydroquinazoline | Tumor Cells | 10⁻⁸ M | J Med Chem, 1995 [7] |

These data underscore that the 6-nitroquinazoline scaffold is a validated starting point for the development of potent enzyme inhibitors with significant anti-proliferative effects.

Safety and Handling

As a research chemical, 6-nitroquinazoline-2,4-diamine should be handled with appropriate care in a laboratory setting.

-

GHS Hazard Statements: According to aggregated data, this compound is classified with the following warnings:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation. [1]* Precautionary Measures:

-

Always use in a well-ventilated area or fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

Conclusion and Future Directions

6-Nitroquinazoline-2,4-diamine represents a molecule of significant interest for drug discovery, grounded in the proven success of the quinazoline scaffold as a kinase inhibitor. Its straightforward, logical synthesis and potent biological activity against a fundamentally important cancer target, EGFR, make it an attractive candidate for further investigation. Future research should focus on detailed in vitro and in vivo characterization, including pharmacokinetic profiling and efficacy studies in relevant cancer models. Furthermore, the 2- and 4-amino groups, along with the aromatic ring, provide multiple vectors for chemical modification, opening the door for the rational design of next-generation analogs with improved potency, selectivity, and drug-like properties. This guide serves as a foundational resource to empower researchers in unlocking the full therapeutic potential of this promising chemical entity.

References

-

Kuran, B., et al. (2015). SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. Acta Poloniae Pharmaceutica, 72(1), 145-152. Available at: [Link]

-

Farag, A. B., et al. (2024). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. Future Medicinal Chemistry, 16(19), 2025-2041. Available at: [Link]

-

Wang, Y., et al. (2021). Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Frontiers in Chemistry, 9, 686381. Available at: [Link]

-

Reddy, T. J., et al. (2007). ONE-POT CONVERSION OF 2-NITROBENZONITRILES TO QUINAZOLIN-4(3H)-ONES AND SYNTHESIS OF GEFITINIB AND ERLOTINIB HYDROCHLORIDE. HETEROCYCLES, 71(1), 39-52. Available at: [Link]

-

Gangjee, A., et al. (1995). Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates: synthesis and biological activities. Journal of Medicinal Chemistry, 38(18), 3660-3668. Available at: [Link]

-

Li, Z., et al. (2023). Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir: A Drug Candidate for the Treatment of Respiratory Syncytial Virus (RSV) Infection. ACS Omega, 8(46), 43867-43875. Available at: [Link]

- Google Patents. (2019). CN110577520A - Preparation method of 6-nitro-4-substituted amino quinazoline derivative.

-

PubChem. (n.d.). 2,4-Diamino-6-nitroquinazoline. Retrieved from [Link]

-

MDPI. (2022). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Catalysts, 12(12), 1447. Available at: [Link]

-

ResearchGate. (2009). N-(2, 5-Dimethoxyphenyl)-6-nitroquinazolin-4-amine. Available at: [Link]

-

Molecular Imaging and Contrast Agent Database (MICAD). (2009). N-{4-[(4,5-Dichloro-2-fluorophenyl)amino]quinazoline-6-yl}-dimethylamine-butylamide. Available at: [Link]

-

Pop, O. M., et al. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). International Journal of Molecular Sciences, 23(19), 11846. Available at: [Link]

-

El-Sayed, N. N. E., et al. (2022). Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Journal of Chemistry, 2022, 1-10. Available at: [Link]

-

Al-Suwaidan, I. A., et al. (2018). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Molecules, 23(12), 3338. Available at: [Link]

-

ResearchGate. (2022). Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Available at: [Link]

-

bioRxiv. (2022). '4-Aminoquinazoline-6, 7-diol' derivatives for enhanced EGFR binding (as inhibitor) against Lung cancer. Available at: [Link]

Sources

- 1. 2,4-Diamino-6-nitroquinazoline | C8H7N5O2 | CID 252163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis of new 5,6-dihydrobenzo[h]quinazoline 2,4-diamino substituted and antiplatelet/antiphlogistic activities evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir: A Drug Candidate for the Treatment of Respiratory Syncytial Virus (RSV) Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates: synthesis and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 2,4-Diamino-6-nitroquinazoline

This technical guide provides a comprehensive overview of the solubility characteristics of 2,4-Diamino-6-nitroquinazoline, a key heterocyclic compound with significant potential in medicinal chemistry and drug development.[1] Given the critical role of solubility in determining a compound's bioavailability and therapeutic efficacy, this document offers a robust framework for researchers, scientists, and drug development professionals. This guide will delve into the physicochemical properties of 2,4-Diamino-6-nitroquinazoline, predict its solubility in common solvents, and provide a detailed, field-proven experimental protocol for accurate solubility determination.

Introduction to 2,4-Diamino-6-nitroquinazoline and the Imperative of Solubility

The quinazoline scaffold is a cornerstone in the development of therapeutic agents, with derivatives exhibiting a wide range of biological activities, including anticancer and antimalarial properties.[1] 2,4-Diamino-6-nitroquinazoline, with its distinct substitution pattern, presents a molecule of interest for further investigation and development.

Solubility, defined as the maximum amount of a substance that can be dissolved in a given amount of solvent at a specific temperature and pressure, is a fundamental physicochemical property in the drug development cascade.[2][3] Poor aqueous solubility is a major hurdle that can lead to low bioavailability, thereby diminishing the therapeutic potential of an otherwise potent compound.[2] Therefore, a thorough understanding and empirical determination of the solubility of 2,4-Diamino-6-nitroquinazoline are paramount for its successful progression from a laboratory curiosity to a viable clinical candidate.

Physicochemical Properties of 2,4-Diamino-6-nitroquinazoline

A foundational understanding of the physicochemical properties of a compound provides insights into its expected solubility behavior. The key properties of 2,4-Diamino-6-nitroquinazoline are summarized below:

| Property | Value | Source |

| Molecular Formula | C₈H₇N₅O₂ | PubChem[4] |

| Molecular Weight | 205.17 g/mol | PubChem[4] |

| XLogP3 | 0.8 | PubChem[4] |

| Melting Point | >360°C | ChemicalBook[5] |

| Boiling Point (Predicted) | 560.8 ± 58.0 °C | ChemicalBook[5] |

| Density (Predicted) | 1.623 ± 0.06 g/cm³ | ChemicalBook[5] |

The positive XLogP3 value suggests a degree of lipophilicity, while the presence of amino and nitro groups, along with the nitrogen atoms in the quinazoline ring, introduces polarity and potential for hydrogen bonding. This duality in its structure suggests that its solubility will be highly dependent on the nature of the solvent.

Predicted Qualitative Solubility Profile

| Solvent | Solvent Type | Predicted Qualitative Solubility | Rationale |

| Water (pH 7) | Polar Protic | Sparingly Soluble to Insoluble | The presence of polar amino and nitro groups may allow for some interaction with water through hydrogen bonding. However, the aromatic quinazoline core is hydrophobic, which will likely limit aqueous solubility. The solubility is also expected to be pH-dependent. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of organic compounds. It is expected to effectively solvate 2,4-Diamino-6-nitroquinazoline. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Soluble | Similar to DMSO, DMF is a polar aprotic solvent that is anticipated to be a good solvent for this compound. Studies on other quinazoline derivatives have shown good solubility in DMF.[6] |

| Methanol | Polar Protic | Sparingly Soluble | As a polar protic solvent, methanol can engage in hydrogen bonding. It is likely to be a better solvent than water but may not fully dissolve high concentrations of the compound. |

| Ethanol | Polar Protic | Sparingly Soluble | Similar to methanol, ethanol's polarity and hydrogen bonding capability suggest it will have some solvating power, but high solubility is not expected. |

| Acetonitrile | Polar Aprotic | Sparingly Soluble | Acetonitrile is a polar aprotic solvent that may dissolve 2,4-Diamino-6-nitroquinazoline to some extent due to dipole-dipole interactions.[7] |

| Dichloromethane (DCM) | Nonpolar | Sparingly Soluble | DCM has a moderate polarity and may show some ability to dissolve the compound, but it is not expected to be a highly effective solvent.[7] |

| Toluene | Nonpolar | Insoluble | The aromatic nature of toluene might offer some minimal interaction with the quinazoline ring, but the significant difference in polarity will likely result in very poor solubility.[7] |

| Hexane | Nonpolar | Insoluble | As a nonpolar aliphatic hydrocarbon, hexane is highly unlikely to dissolve the polar 2,4-Diamino-6-nitroquinazoline.[7] |

Disclaimer: This table presents a predicted profile. Experimental verification is essential for accurate solubility determination.

Experimental Protocol for Quantitative Solubility Determination: The Shake-Flask Method

The "shake-flask" method is the gold standard for determining thermodynamic equilibrium solubility due to its reliability, particularly for compounds with low solubility.[2][8] The following protocol provides a detailed, step-by-step methodology for determining the solubility of 2,4-Diamino-6-nitroquinazoline.

Materials and Equipment

-

2,4-Diamino-6-nitroquinazoline (solid, of known purity)

-

Selected solvents (e.g., Water, DMSO, DMF, Methanol, Ethanol, Acetonitrile)

-

Glass vials with screw caps

-

Analytical balance

-

Mechanical shaker or orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Step-by-Step Procedure

-

Preparation of Standard Solutions:

-

Accurately weigh a known amount of 2,4-Diamino-6-nitroquinazoline and dissolve it in a suitable solvent (in which it is freely soluble, e.g., DMSO) to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to prepare a series of standard solutions of known concentrations. These will be used to generate a calibration curve.

-

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 2,4-Diamino-6-nitroquinazoline to a pre-weighed glass vial. The key is to have undissolved solid remaining at the end of the experiment to ensure equilibrium with the saturated solution.

-

Record the exact weight of the compound added.

-

Add a known volume of the desired solvent to the vial.

-

Tightly cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a mechanical shaker set to a constant temperature (e.g., 25 °C or 37 °C, depending on the application).

-

Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached.[2][9] The time to reach equilibrium should be determined in a preliminary experiment by sampling at various time points (e.g., 2, 4, 8, 24, 48, and 72 hours) until the concentration of the dissolved compound remains constant.[9]

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed.[10]

-

Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining solid particles. This step is crucial to avoid overestimation of the solubility.

-

-

Analysis:

-

Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy, to determine the concentration of 2,4-Diamino-6-nitroquinazoline.[10]

-

-

Data Analysis:

-

Construct a calibration curve by plotting the analytical response (e.g., peak area from HPLC) versus the concentration of the standard solutions.

-

Use the calibration curve to determine the concentration of 2,4-Diamino-6-nitroquinazoline in the diluted supernatant samples.

-

Calculate the solubility of the compound in the original solvent by taking the dilution factor into account. Express the solubility in appropriate units (e.g., mg/mL, µg/mL, or mol/L).

-

Experimental Workflow Diagram

Caption: Experimental workflow for determining the equilibrium solubility of 2,4-Diamino-6-nitroquinazoline using the shake-flask method.

Safety Considerations

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility of 2,4-Diamino-6-nitroquinazoline. By combining a theoretical understanding of its physicochemical properties with a robust experimental protocol, researchers can obtain the critical solubility data necessary to advance their research and development efforts. Accurate solubility determination is a non-negotiable step in the journey of transforming a promising molecule into a tangible therapeutic solution.

References

-

(PDF) Experimental and Computational Methods Pertaining to Drug Solubility. (n.d.). Retrieved from ResearchGate. [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. (n.d.). Retrieved from Lund University. [Link]

-

What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). American Pharmaceutical Review. [Link]

-

Xiong, J., Zhang, T., Xu, M., & Jin, S. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354. [Link]

-

2,4-Diamino-6-nitroquinazoline | C8H7N5O2 | CID 252163 - PubChem. (n.d.). Retrieved from PubChem. [Link]

-

Annex 4 - World Health Organization (WHO). (n.d.). Retrieved from WHO. [Link]

-

Baluja, S., et al. (2016). STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS. International Journal of Basic and Applied Chemical Sciences, 6(1), 14-37. [Link]

-

Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC - PubMed Central. (2014). Journal of Chemistry. [Link]

-

2,4-Diaminoquinazoline | C8H8N4 | CID 65087 - PubChem. (n.d.). Retrieved from PubChem. [Link]

-

6-Nitroquinazoline | C8H5N3O2 | CID 600211 - PubChem. (n.d.). Retrieved from PubChem. [Link]

-

Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents - ResearchGate. (2022). Journal of Chemistry. [Link]

Sources

- 1. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lup.lub.lu.se [lup.lub.lu.se]

- 3. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 4. 2,4-Diamino-6-nitroquinazoline | C8H7N5O2 | CID 252163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,4-DIAMINO-6-NITROQUINAZOLINE CAS#: 7154-34-9 [m.chemicalbook.com]

- 6. cibtech.org [cibtech.org]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. who.int [who.int]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

mechanism of action of 2,4-Diamino-6-nitroquinazoline

An In-Depth Technical Guide on the Core Mechanism of Action of 2,4-Diamino-6-nitroquinazoline

Abstract

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a multitude of biological targets. Within this diverse family, 2,4-diamino-6-nitroquinazoline emerges as a compound of significant interest, primarily for its potential applications in oncology. While direct, comprehensive studies on this exact molecule are nascent, a robust body of evidence from closely related analogs allows for the construction of a scientifically rigorous, hypothesis-driven framework for its mechanism of action. This guide synthesizes data from authoritative research to elucidate the primary and secondary biochemical pathways likely modulated by 2,4-diamino-6-nitroquinazoline, provides detailed experimental protocols for mechanism validation, and outlines future avenues for research. The predominant hypothesis points toward the inhibition of key cellular signaling kinases, particularly the Epidermal Growth Factor Receptor (EGFR), with secondary potential as a Dihydrofolate Reductase (DHFR) inhibitor.

Introduction: The Quinazoline Scaffold in Drug Discovery

Quinazoline derivatives have yielded a remarkable number of clinically significant therapeutics, including the pioneering EGFR inhibitors gefitinib and erlotinib, the antihypertensive agent prazosin, and the antifolate trimetrexate[1][2][3]. Their rigid, heterocyclic structure provides an ideal framework for presenting functional groups in precise three-dimensional orientations, enabling high-affinity interactions with enzyme active sites and protein-protein interfaces.

The 2,4-diamino substitution pattern is a classic feature of compounds designed to mimic endogenous purines or folates, often targeting enzymes involved in nucleotide metabolism, such as Dihydrofolate Reductase (DHFR)[4][5]. The addition of a nitro group at the 6-position significantly alters the electronic properties of the quinazoline ring, often enhancing interactions within the ATP-binding pockets of kinases and serving as a key structural motif in potent anticancer agents[6][7]. Therefore, 2,4-diamino-6-nitroquinazoline stands at the intersection of two well-established pharmacophores, suggesting a multi-faceted mechanism of action.

Primary Hypothesized Mechanism: Inhibition of Receptor Tyrosine Kinases (EGFR)

The most compelling hypothesis for the anticancer activity of 6-nitroquinazoline derivatives is the inhibition of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase (RTK)[1][6]. Overexpression or mutation of EGFR is a critical driver in the pathogenesis of various solid tumors, including non-small cell lung cancer (NSCLC) and colon cancer[2][6][8].

The EGFR Signaling Cascade

EGFR is a transmembrane protein that, upon binding to ligands like EGF, dimerizes and activates its intracellular tyrosine kinase domain. This triggers a cascade of autophosphorylation and subsequent phosphorylation of downstream signaling proteins, activating pro-survival and proliferative pathways such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways. Uncontrolled activation of this cascade leads to hallmark cancer phenotypes: unchecked cell division, evasion of apoptosis, angiogenesis, and metastasis.

Mode of Inhibition

Quinazoline-based inhibitors function as ATP-competitive inhibitors. The quinazoline core mimics the adenine ring of ATP, anchoring the molecule within the kinase's ATP-binding pocket through a critical hydrogen bond between the N1 of the quinazoline and the backbone amide of a conserved methionine residue (Met793 in EGFR). Substituents on the quinazoline scaffold then form additional interactions in adjacent hydrophobic pockets, dictating the inhibitor's potency and selectivity. The 6-nitro group, being strongly electron-withdrawing, likely enhances these interactions. Research on related 6-arylureido-4-anilinoquinazoline derivatives has demonstrated potent EGFR inhibition, underscoring the importance of substitutions at this position[7].

A recent study on novel 6-nitro-4-substituted quinazolines identified compounds with superior EGFR inhibitory activity, which led to G2/M phase cell cycle arrest and the induction of apoptosis in cancer cells[6].

Caption: Hypothesized inhibition of the EGFR signaling pathway.

Secondary Hypothesized Mechanism: Dihydrofolate Reductase (DHFR) Inhibition

The 2,4-diaminoquinazoline core is a well-established pharmacophore for inhibiting DHFR[4][9]. DHFR is a crucial enzyme in folate metabolism, responsible for converting dihydrofolate (DHF) to tetrahydrofolate (THF). THF is an essential cofactor for the synthesis of purines and thymidylate, which are indispensable building blocks for DNA replication and repair.

Inhibition of DHFR depletes the cellular pool of THF, leading to a halt in DNA synthesis and subsequent "thymineless death," particularly in rapidly dividing cells like cancer cells and certain pathogens[5][9]. This mechanism classifies 2,4-diaminoquinazolines as "nonclassical" antifolates because they do not require cellular transport and polyglutamation like classical antifolates (e.g., methotrexate). Several 2,4-diamino-tetrahydroquinazoline analogs have shown potent inhibitory activity against DHFR from various sources, including rat liver, Pneumocystis carinii, and Toxoplasma gondii[5][9].

Other Potential Mechanisms of Action

While less directly supported for the 6-nitro variant, the broader quinazoline class has demonstrated other mechanisms that warrant consideration in a comprehensive investigation:

-

DNA Intercalation and Topoisomerase Inhibition : Some quinazoline-based drugs exert their anticancer effects by binding directly to DNA or inhibiting topoisomerase enzymes, which are critical for managing DNA topology during replication[1].

-

Wnt Signaling Inhibition : A compound identified as 2,4-diamino-quinazoline (2,4-DAQ) was found to selectively inhibit Lymphoid enhancer-binding factor 1 (Lef1), a key transcription factor in the Wnt/β-catenin signaling pathway. This action suppressed gastric cancer growth and metastasis[10].

-

Phosphodiesterase 5 (PDE5) Inhibition : A co-crystal structure of a 6-nitro-2,4-diaminoquinazoline derivative bound to PDE5 has been reported, suggesting this enzyme as a potential target[11].

Data Synthesis: Biological Activity of Related Quinazolines

The following table summarizes the reported in vitro activity of several related 6-nitroquinazoline and 2,4-diaminoquinazoline derivatives to provide a quantitative context for potential efficacy.

| Compound Class | Target/Cell Line | Reported IC₅₀/GI₅₀ | Reference |

| 6-Nitro-4-substituted quinazoline (Cmpd 6c) | EGFR (mutant T790M) | 31.20 nM | [6] |

| 6-Nitro-4-substituted quinazoline (Cmpd 6c) | HCT-116 (Colon Cancer) | 0.12 µM | [6] |

| 6-Nitro-4-substituted quinazoline (Cmpd 6c) | A549 (Lung Cancer) | 0.21 µM | [6] |

| 6-Arylureido-4-anilinoquinazoline (Cmpd 7i) | EGFR | 17.32 nM | [7] |

| 6-Arylureido-4-anilinoquinazoline (Cmpd 7i) | A549 (Lung Cancer) | 2.25 µM | [7] |

| 2,4-Diamino-tetrahydroquinazoline (Cmpd 5d) | T. gondii DHFR | 0.014 µM | [5] |

| 2,4-Diamino-tetrahydroquinazoline (Cmpd 5) | T. gondii (in culture) | 5.4 x 10⁻⁸ M (54 nM) | [9] |

| 2,4-Diamino-quinazoline (2,4-DAQ) | MERS-CoV (in culture) | 0.157 µM | [12] |

Experimental Validation Workflows

To empirically determine the mechanism of action of 2,4-diamino-6-nitroquinazoline, a logical, multi-step experimental workflow is required.

Caption: A logical workflow for investigating the mechanism of action.

Protocol 1: In Vitro EGFR Kinase Inhibition Assay

This protocol determines the compound's direct inhibitory effect on isolated EGFR enzyme activity.

-

Reagents & Materials : Recombinant human EGFR kinase domain, poly(Glu, Tyr) 4:1 substrate, ATP (with γ-³²P-ATP tracer), 96-well plates, kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20), 2,4-diamino-6-nitroquinazoline stock solution in DMSO, stop solution (e.g., 3% phosphoric acid), phosphocellulose paper.

-

Procedure :

-

Prepare serial dilutions of the test compound in DMSO, then dilute into the kinase reaction buffer.

-

To each well of a 96-well plate, add 10 µL of the diluted compound. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.

-

Add 20 µL of a solution containing the poly(Glu, Tyr) substrate and EGFR enzyme to each well.

-

Incubate for 10 minutes at room temperature to allow compound binding.

-

Initiate the kinase reaction by adding 20 µL of the ATP solution (containing γ-³²P-ATP).

-

Incubate for 30 minutes at 30°C.

-

Stop the reaction by adding 50 µL of stop solution.

-

Spot 25 µL from each well onto a sheet of phosphocellulose paper.

-

Wash the paper 3-4 times with 0.75% phosphoric acid to remove unincorporated ATP, followed by a final wash with acetone.

-

Air dry the paper and quantify the incorporated radioactivity using a scintillation counter.

-

-

Data Analysis : Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot percent inhibition versus log[inhibitor] and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol assesses the effect of the compound on cell cycle progression in a cancer cell line (e.g., A549).

-

Reagents & Materials : A549 cells, complete culture medium (e.g., RPMI-1640 + 10% FBS), 6-well plates, test compound, PBS, trypsin-EDTA, ethanol (70%, ice-cold), Propidium Iodide (PI) staining solution (containing RNase A).

-

Procedure :

-

Seed A549 cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with the test compound at various concentrations (e.g., 0.5x, 1x, and 2x the GI₅₀ from a proliferation assay) for 24 or 48 hours. Include a DMSO vehicle control.

-

Harvest the cells by trypsinization, collecting both adherent and floating cells.

-

Wash the cells with ice-cold PBS and centrifuge.

-

Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while vortexing gently. Store at -20°C for at least 2 hours.

-

Centrifuge the fixed cells, wash with PBS to remove ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

-

Analyze the samples on a flow cytometer, collecting fluorescence data from at least 10,000 cells per sample.

-

-

Data Analysis : Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Compare the cell cycle distribution of treated cells to the control.

Conclusion and Future Directions

The available evidence strongly suggests that 2,4-diamino-6-nitroquinazoline likely functions as an anticancer agent through the inhibition of receptor tyrosine kinases, with EGFR being a primary target . This inhibition is expected to disrupt downstream pro-survival signaling, leading to cell cycle arrest and apoptosis. A secondary, plausible mechanism is the inhibition of DHFR, which would also contribute to cytotoxicity by halting DNA synthesis.

Future research should focus on:

-

Direct Enzymatic Validation : Performing in vitro kinase and DHFR assays as described to confirm the primary targets and determine IC₅₀ values.

-

Broad Kinase Profiling : Screening the compound against a panel of kinases to assess its selectivity profile.

-

Co-crystallization Studies : Obtaining an X-ray crystal structure of the compound bound to its primary target (e.g., EGFR) to definitively elucidate its binding mode and guide future structure-activity relationship (SAR) studies.

-

In Vivo Efficacy : Evaluating the compound's antitumor activity in xenograft mouse models to establish its therapeutic potential.

-

Pharmacokinetic Profiling : Assessing the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound to determine its drug-likeness.

By pursuing this structured approach, the scientific community can fully characterize the therapeutic potential of 2,4-diamino-6-nitroquinazoline and its derivatives, paving the way for the development of novel, targeted therapies.

References

-

Alassaf, M. A., Selim, K. B., & Nasr, M. N. A. (2022). Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Journal of Chemistry, 2022, 1-11. [Link]

-

de Oliveira, R., et al. (2022). Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. Biomolecules, 12(10), 1483. [Link]

-

Cavallito, J. C., et al. (1981). Enzymatic assays for 2,4-diamino-5-methyl-6-[(3,4,5-trimethoxyanilino)methyl]quinazoline, a promising new "nonclassical" antifolate. Journal of Pharmaceutical Sciences, 70(7), 827-8. [Link]

-

Kaur, R., et al. (2021). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Medicinal Chemistry, 12(8), 1295-1327. [Link]

-

Rosowsky, A., et al. (1999). Synthesis and antiparasitic and antitumor activity of 2,4-diamino-6-(arylmethyl)-5,6,7,8-tetrahydroquinazoline analogues of piritrexim. Journal of Medicinal Chemistry, 42(6), 1007-17. [Link]

-

Hariri, A. R., & Larsh, H. W. (1976). In vitro and in vivo activity of 2,4-diamino-6-(2-(3,4-dichlorophenyl)acetamido) quinazoline against Cryptococcus neoformans. Proceedings of the Society for Experimental Biology and Medicine, 151(1), 173-6. [Link]

-

El-Subbagh, H. I., et al. (1995). Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates: synthesis and biological activities. Journal of Medicinal Chemistry, 38(20), 3979-85. [Link]

-

Liu, F., et al. (2010). Discovery of a 2,4-Diamino-7-aminoalkoxy-quinazoline as a Potent and Selective Inhibitor of Histone Lysine Methyltransferase G9a. Journal of Medicinal Chemistry, 53(15), 5844-5857. [Link]

-

Liu, J. Q., et al. (1991). [Synthesis and biological activities of 2,4-diamino-5-chloro-6-substituted quinazolines]. Yao Xue Xue Bao, 26(11), 821-8. [Link]

-

Sharma, A., et al. (2022). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Pharmaceuticals, 15(11), 1346. [Link]

-

Meng, X. Y., et al. (1994). [Synthesis and biological activities of 2,4-diamino-5-fluoro-6-substituted benzylamino quinazolines]. Yao Xue Xue Bao, 29(4), 261-7. [Link]

-

Yin, P., et al. (2012). Synthesis of 2,4-Diaminoquinazolines and Tricyclic Quinazolines by Cascade Reductive Cyclization of Methyl N-Cyano-2-nitrobenzimidates. The Journal of Organic Chemistry, 77(6), 2649-2658. [Link]

-

Ghorab, M. M., et al. (2023). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. Future Medicinal Chemistry, 15(1), 25-45. [Link]

-

ResearchGate. (n.d.). Co-crystal structure of a 6-nitro-2,4-diaminoquinazoline related to (1). ResearchGate. [Link]

-

To, C., et al. (2022). Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. Cancer Discovery, 12(7), 1668-1685. [Link]

-

Alassaf, M. A., Selim, K. B., & Nasr, M. N. A. (2022). Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. ResearchGate. [Link]

-

Jeong, H., et al. (2020). 2,4-Diamino-Quinazoline, a Wnt Signaling Inhibitor, Suppresses Gastric Cancer Progression and Metastasis. International Journal of Molecular Sciences, 21(16), 5901. [Link]

-

Wang, Y., et al. (2021). Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Frontiers in Chemistry, 9, 672051. [Link]

-

Roy, K., et al. (2023). 4-Aminoquinazoline-6, 7-diol Derivatives for Enhanced EGFR Binding (as Inhibitor) Against Lung Cancer. Letters in Applied NanoBioScience, 13(4), 165. [Link]

-

PubChem. (n.d.). 2,4-Diamino-6-nitroquinazoline. National Center for Biotechnology Information. [Link]

-

Jo, S., et al. (2020). Identification of 4-anilino-6-aminoquinazoline derivatives as potential MERS-CoV inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(15), 127299. [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]

- 3. Synthesis of 2,4-Diaminoquinazolines and Tricyclic Quinazolines by Cascade Reductive Cyclization of Methyl N-Cyano-2-nitrobenzimidates [organic-chemistry.org]

- 4. Enzymatic assays for 2,4-diamino-5-methyl-6-[(3,4,5-trimethoxyanilino)methyl]quinazoline, a promising new "nonclassical" antifolate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and antiparasitic and antitumor activity of 2, 4-diamino-6-(arylmethyl)-5,6,7,8-tetrahydroquinazoline analogues of piritrexim - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates: synthesis and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 2,4-Diamino-Quinazoline, a Wnt Signaling Inhibitor, Suppresses Gastric Cancer Progression and Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Identification of 4-anilino-6-aminoquinazoline derivatives as potential MERS-CoV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

biological activity of 2,4-Diamino-6-nitroquinazoline

An In-Depth Technical Guide to the Biological Activity of 2,4-Diamino-6-nitroquinazoline and its Derivatives

Abstract

The quinazoline scaffold represents a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds. Within this class, 2,4-diamino-6-nitroquinazoline and its derivatives have emerged as a focal point of intensive research due to their broad and potent pharmacological activities. This technical guide provides a comprehensive analysis of the synthesis, mechanisms of action, and therapeutic potential of these compounds, with a primary focus on their anticancer properties. We delve into the intricate details of their role as inhibitors of key signaling molecules like the Epidermal Growth Factor Receptor (EGFR), their impact on cell cycle progression, and their ability to induce apoptosis. Furthermore, this guide explores the expanding therapeutic landscape of these molecules, including their documented antimicrobial, antiviral, and anti-inflammatory activities. By synthesizing data from seminal studies, this document offers detailed experimental protocols and discusses critical structure-activity relationships, serving as an essential resource for researchers, scientists, and drug development professionals dedicated to advancing novel therapeutics.

Introduction: The Quinazoline Scaffold in Drug Discovery

The quinazoline ring system is a bicyclic heterocycle of significant interest in the field of medicinal chemistry, recognized for its ability to interact with a wide array of biological targets. Derivatives of this scaffold have been successfully developed into approved drugs for various indications. The 2,4-diaminoquinazoline core, in particular, is a key pharmacophore found in drugs such as the antihypertensive agent prazosin and the anticancer drug trimetrexate.[1] The introduction of a nitro group at the C6-position of the quinazoline ring often enhances or modifies the compound's biological profile, making the 2,4-diamino-6-nitroquinazoline framework a particularly rich source for novel therapeutic agents.

The versatility of the quinazoline scaffold allows for substitutions at multiple positions, enabling fine-tuning of its pharmacological properties, including potency, selectivity, and pharmacokinetic profile. This guide aims to provide a deep, technically-grounded overview of the biological activities associated with 2,4-diamino-6-nitroquinazoline derivatives, with an emphasis on the mechanistic underpinnings of their actions and the experimental methodologies used to elucidate them.

Chemical Synthesis and Structure-Activity Relationships (SAR)

The synthesis of 2,4-diamino-6-nitroquinazoline derivatives is typically achieved through multi-step processes that offer flexibility for structural modifications. A common and effective strategy begins with a commercially available starting material, such as 2-amino-5-nitrobenzonitrile, and proceeds through key intermediates to build the final scaffold.[2]

A representative synthetic route involves the initial reaction of 2-amino-5-nitrobenzonitrile with dimethylformamide-dimethyl acetal (DMF-DMA) to form an N,N-dimethylformamidine intermediate. This intermediate is then cyclized by heating with various anilines in the presence of an acid (e.g., acetic acid) to yield the 4-anilino-6-nitroquinazoline core structure.[2] Subsequent modifications can be performed as needed. This modular approach is crucial for exploring the Structure-Activity Relationships (SAR) of the compound series.

References

The 2,4-Diamino-6-nitroquinazoline Scaffold: A Privileged Pharmacophore in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2,4-diamino-6-nitroquinazoline core is a heterocyclic scaffold of significant interest in medicinal chemistry, serving as a versatile pharmacophore for the design of a diverse range of therapeutic agents. Its rigid structure, coupled with the strategic placement of amino and nitro functionalities, provides a unique platform for multipoint interactions with various biological targets. This guide offers a comprehensive technical overview of the 2,4-diamino-6-nitroquinazoline pharmacophore, delving into its synthesis, established biological activities, and the nuanced structure-activity relationships that govern its efficacy. We will explore its critical role in the development of inhibitors for key enzymes such as Dihydrofolate Reductase (DHFR) and Epidermal Growth Factor Receptor (EGFR) kinase, with a focus on anticancer applications. Furthermore, this document provides detailed, field-proven experimental protocols for the synthesis of the core scaffold and for the biological evaluation of its derivatives, equipping researchers with the practical knowledge to leverage this potent pharmacophore in their drug discovery endeavors.